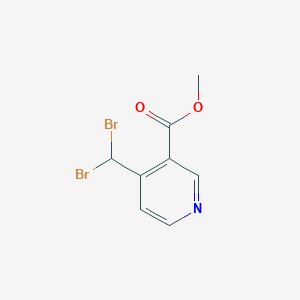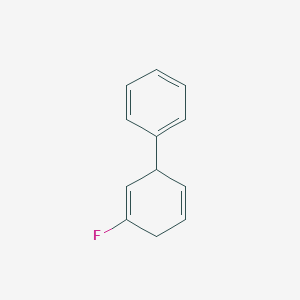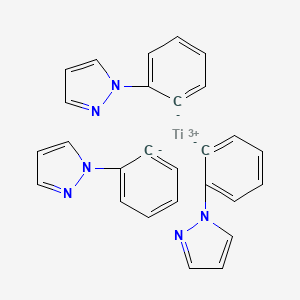
1-phenylpyrazole;titanium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylpyrazole;titanium(3+) is a compound that combines the structural features of 1-phenylpyrazole with a titanium(3+) ion. 1-Phenylpyrazole is a heterocyclic aromatic organic compound with a five-membered ring containing two nitrogen atoms. Titanium(3+) is a trivalent titanium ion, often used in various chemical reactions due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Phenylpyrazole can be synthesized through various methods, including the cyclization of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, and vinyl ketones . The reaction conditions often involve mild temperatures and the use of catalysts like silver or copper .
Industrial Production Methods
Industrial production of 1-phenylpyrazole typically involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The titanium(3+) ion can be introduced through coordination chemistry techniques, where titanium salts are reacted with 1-phenylpyrazole under controlled conditions to form the desired complex.
化学反应分析
Types of Reactions
1-Phenylpyrazole;titanium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the titanium(3+) ion to titanium(2+).
Substitution: The phenyl group or the nitrogen atoms in the pyrazole ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(4+) complexes, while substitution reactions can produce various substituted pyrazole derivatives .
科学研究应用
1-Phenylpyrazole;titanium(3+) has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-phenylpyrazole;titanium(3+) involves its interaction with molecular targets through coordination bonds. The titanium(3+) ion can interact with various biological molecules, potentially disrupting their normal function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
1-Phenylpyrazole: Lacks the titanium(3+) ion, making it less versatile in coordination chemistry.
Titanium(3+) Complexes: Without the pyrazole ring, these complexes may have different reactivity and applications.
Uniqueness
1-Phenylpyrazole;titanium(3+) is unique due to the combination of the pyrazole ring and the titanium(3+) ion, providing a versatile platform for various chemical reactions and applications .
属性
CAS 编号 |
62568-08-5 |
|---|---|
分子式 |
C27H21N6Ti |
分子量 |
477.4 g/mol |
IUPAC 名称 |
1-phenylpyrazole;titanium(3+) |
InChI |
InChI=1S/3C9H7N2.Ti/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 |
InChI 键 |
QEPVVRINQFYMQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ti+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


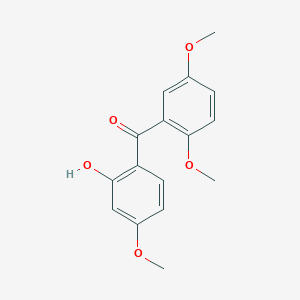
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
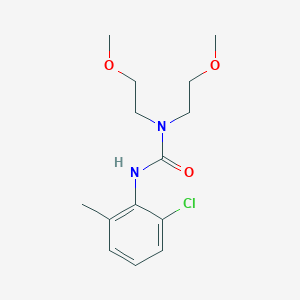
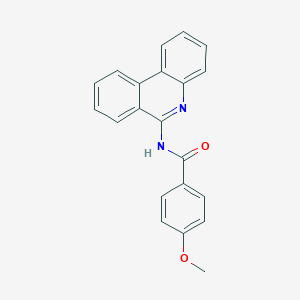
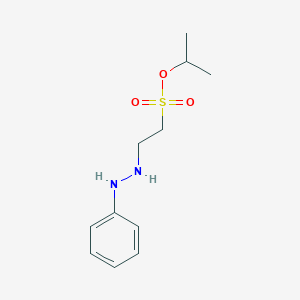
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)

![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
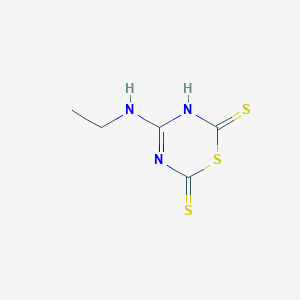
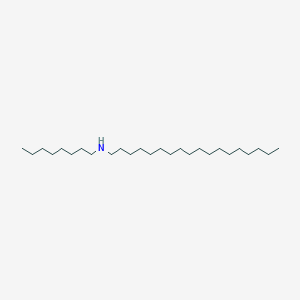
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
